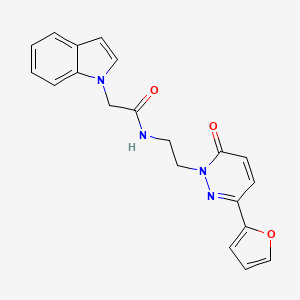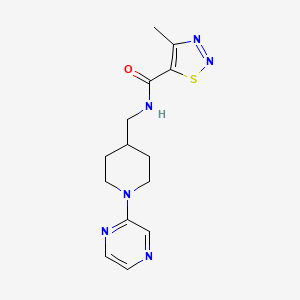
4-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H18N6OS and its molecular weight is 318.4. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Overview
The compound 4-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide, due to its complex structure, is likely to have significant potential in scientific research, particularly in the development of new pharmaceuticals and therapeutic agents. While direct studies on this exact compound are not found, insights can be drawn from research on related heterocyclic compounds and their diverse applications in medicinal chemistry.
Heterocyclic Compounds in Drug Discovery
Heterocyclic compounds, especially those containing thiadiazole, pyrazine, and piperidine rings, play a crucial role in drug discovery due to their versatile pharmacological properties. These compounds have been extensively studied for their potential in addressing various medical conditions, including infectious diseases, cancer, and central nervous system (CNS) disorders. For instance, phenothiazine derivatives, which share structural similarities with the compound , have shown promising antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and antimalarial activities (Pluta, Morak-Młodawska, & Jeleń, 2011). These activities are attributed to their ability to interact with various biological systems through pharmacophoric substituents, π-π interactions, and lipophilic properties that facilitate membrane penetration.
Pyrazinamide Analogues in Tuberculosis Treatment
Pyrazinamide, a drug with a pyrazine moiety, is a cornerstone in the treatment of tuberculosis. Its unique mechanism of action, targeting non-replicating persister bacilli, underscores the potential of pyrazine derivatives in developing new treatments for drug-resistant forms of tuberculosis. This highlights the importance of studying compounds like this compound in the search for new antitubercular agents (Njire et al., 2016).
Pyrazoline Derivatives in Therapeutic Applications
Pyrazoline derivatives, which can be structurally related to the compound of interest, have been recognized for their wide range of therapeutic applications. These include antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. Such diversity in biological activity demonstrates the potential of compounds with similar heterocyclic frameworks in contributing to the development of new drugs (Shaaban, Mayhoub, & Farag, 2012).
Mécanisme D'action
Target of Action
The primary target of the compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the cell cycle progression, leading to the arrest of cell division .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption prevents DNA replication, a critical process for cell division . The compound’s action on CDK2 also leads to the induction of apoptosis within cells .
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . The compound’s action leads to a significant alteration in cell cycle progression and induces apoptosis within cells .
Propriétés
IUPAC Name |
4-methyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6OS/c1-10-13(22-19-18-10)14(21)17-8-11-2-6-20(7-3-11)12-9-15-4-5-16-12/h4-5,9,11H,2-3,6-8H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNRSQCPNUYKBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2CCN(CC2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

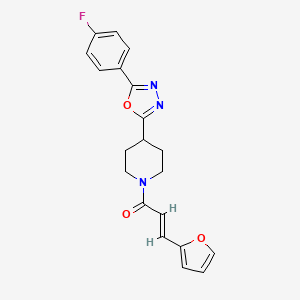
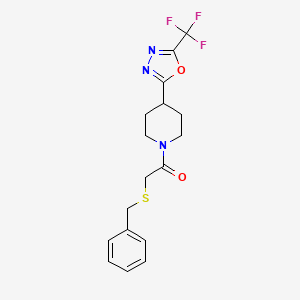
![2-{[2,2'-bithiophene]-5-yl}-S-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethane-1-sulfonamido](/img/structure/B2538226.png)
![6-Cyclopropyl-3-(furan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2538228.png)

![N-(cyanomethyl)-N-methyl-2-[2-(trifluoromethyl)phenoxy]propanamide](/img/structure/B2538233.png)
![4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2538234.png)
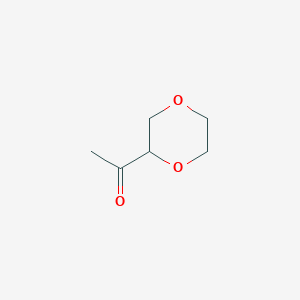
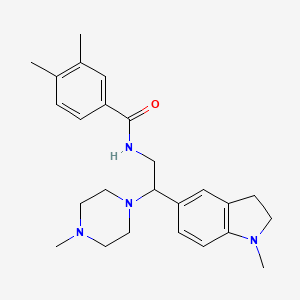

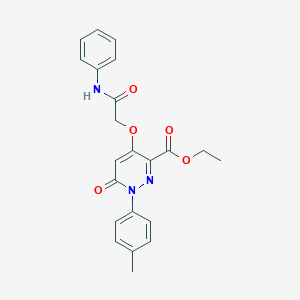
![N-[Cyano(thiophen-3-yl)methyl]-4-methylthiophene-3-carboxamide](/img/structure/B2538240.png)
![N-(3-fluoro-4-methylphenyl)-N'-(2-pyridin-4-ylimidazo[1,2-a]pyridin-3-yl)urea](/img/structure/B2538245.png)
